Desipramine

Beschreibung

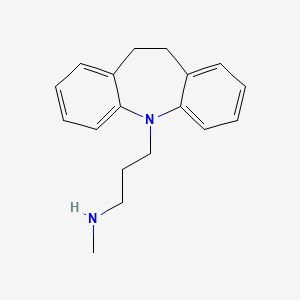

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2/c1-19-13-6-14-20-17-9-4-2-7-15(17)11-12-16-8-3-5-10-18(16)20/h2-5,7-10,19H,6,11-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCYAFALTSJYZDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCN1C2=CC=CC=C2CCC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58-28-6 (hydrochloride) | |

| Record name | Desipramine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6022896 | |

| Record name | Desipramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Desipramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015282 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

172-174 °C @ 0.02 MM HG | |

| Record name | DESIPRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3052 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

WHITE CRYSTALLINE POWDER; ODORLESS; BITTER TASTE; MELTS WITHIN 5 DEG RANGE BETWEEN 208-218 °C; 1 G IN CA 4 ML CHLOROFORM, 20 ML WATER, 20 ML ALC; FREELY SOL IN METHANOL; INSOL IN ETHER /HCL/, In water, 58.6 mg/l @ 24 °C., 3.96e-02 g/L | |

| Record name | Desipramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01151 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DESIPRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3052 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Desipramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015282 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

50-47-5 | |

| Record name | Desipramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desipramine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desipramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01151 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Desipramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Desipramine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESIPRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TG537D343B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DESIPRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3052 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Desipramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015282 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

214-218 °C, 214 - 218 °C | |

| Record name | Desipramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01151 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Desipramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015282 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Desipramine's Mechanism of Action on Norepinephrine Transporters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desipramine, a tricyclic antidepressant, exerts its primary therapeutic effect through the potent and selective inhibition of the norepinephrine (B1679862) transporter (NET). This guide provides a comprehensive technical overview of the molecular mechanisms underpinning this compound's interaction with NET. It delves into the binding characteristics, kinetic parameters, and the subsequent functional consequences of this interaction. Detailed experimental protocols for key assays used to elucidate this mechanism are provided, alongside a quantitative summary of this compound's binding affinities. Furthermore, this document illustrates the core signaling pathways and experimental workflows using detailed diagrams to facilitate a deeper understanding of this compound's action on norepinephrine transporters.

Core Mechanism of Action

This compound is a secondary amine tricyclic antidepressant that functions as a potent norepinephrine reuptake inhibitor.[1] Its primary mechanism of action involves binding to the norepinephrine transporter (NET), thereby blocking the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron.[2] This blockade leads to an increased concentration and prolonged availability of norepinephrine in the synapse, enhancing noradrenergic neurotransmission. This compound exhibits a high affinity and selectivity for NET compared to other monoamine transporters, such as the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT).[3]

The interaction of this compound with NET is complex, involving both acute and chronic effects. Acutely, this compound competitively inhibits norepinephrine transport. Chronic administration, however, can lead to adaptive changes in the noradrenergic system, including the downregulation of NET expression.[4][5]

Structural Basis of Interaction

While the crystal structure of the human norepinephrine transporter (hNET) has not yet been fully resolved, studies on the bacterial homolog, the leucine (B10760876) transporter (LeuT), in complex with this compound have provided significant insights into the binding mechanism.[6][7] These studies reveal that this compound binds to a central site within the transporter, distinct from the substrate-binding site.[7][8] The tricyclic ring structure of this compound inserts into a hydrophobic pocket, and key residues within the transporter's transmembrane domains stabilize this interaction. This binding locks the transporter in an outward-facing conformation, preventing the conformational changes necessary for norepinephrine translocation across the membrane.[7][8]

Quantitative Analysis of this compound-NET Interaction

The affinity and selectivity of this compound for the norepinephrine transporter have been quantified through various in vitro assays. The data presented below summarizes key binding affinity (Ki) and inhibitory concentration (IC50) values.

| Parameter | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) | Dopamine Transporter (DAT) | Reference |

| Ki (nM) | 0.3 - 8.6 | 22 - 180 | >10,000 | [3] |

| IC50 (nM) | 4.2 | 64 | 82,000 | [3] |

| Kinetic Parameter | Value | Transporter | Reference |

| kon (Association Rate Constant) | Data not available for NET | Data not available | |

| koff (Dissociation Rate Constant) | Data not available for NET | Data not available |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with the norepinephrine transporter.

Radioligand Binding Assay

This assay quantifies the affinity of this compound for the norepinephrine transporter by measuring its ability to displace a radiolabeled ligand, such as [³H]-nisoxetine.

Objective: To determine the Ki of this compound for the norepinephrine transporter.

Materials:

-

HEK293 or CHO cells stably expressing the human norepinephrine transporter (hNET)

-

[³H]-Nisoxetine (specific activity ~70-90 Ci/mmol)

-

This compound hydrochloride

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

Wash Buffer: Cold Assay Buffer

-

Scintillation cocktail

-

96-well microplates

-

Glass fiber filter mats (e.g., Whatman GF/B or GF/C)

-

Cell harvester

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture hNET-expressing cells to confluency.

-

Harvest cells and wash with ice-cold Assay Buffer.

-

Homogenize cells in Assay Buffer and centrifuge at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the membrane pellet in fresh Assay Buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add in triplicate:

-

Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]-Nisoxetine (final concentration ~1 nM), and 100 µL of membrane preparation (20-40 µg protein).

-

Non-specific Binding: 50 µL of 10 µM this compound, 50 µL of [³H]-Nisoxetine, and 100 µL of membrane preparation.

-

Displacement: 50 µL of varying concentrations of this compound, 50 µL of [³H]-Nisoxetine, and 100 µL of membrane preparation.

-

-

Incubate at 4°C for 2-3 hours.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.

-

Wash the filters three times with ice-cold Wash Buffer.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound from the displacement curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Synaptosomal Norepinephrine Uptake Assay

This functional assay measures the ability of this compound to inhibit the uptake of radiolabeled norepinephrine into isolated nerve terminals (synaptosomes).

Objective: To determine the IC50 of this compound for inhibiting norepinephrine uptake.

Materials:

-

Rat brain tissue (e.g., cortex or hippocampus)

-

[³H]-Norepinephrine

-

This compound hydrochloride

-

Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 5.2 mM KCl, 1.2 mM CaCl₂, 1.4 mM MgSO₄, 1.2 mM KH₂PO₄, 5 mM glucose, 20 mM HEPES, pH 7.4)

-

Percoll or Ficoll gradient solutions

-

Scintillation cocktail

-

Glass fiber filters

-

Cell harvester

-

Liquid scintillation counter

Procedure:

-

Synaptosome Preparation:

-

Homogenize brain tissue in ice-cold KRH buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Layer the supernatant onto a discontinuous Percoll or Ficoll gradient and centrifuge at high speed.

-

Collect the synaptosomal fraction and wash with KRH buffer.

-

Determine the protein concentration.

-

-

Uptake Assay:

-

Pre-incubate synaptosomes with varying concentrations of this compound or vehicle for 10-15 minutes at 37°C.

-

Initiate uptake by adding [³H]-Norepinephrine (final concentration near its Km).

-

Incubate for a short period (e.g., 1-5 minutes) at 37°C.

-

-

Termination and Counting:

-

Terminate the uptake by rapid filtration through glass fiber filters.

-

Wash the filters rapidly with ice-cold KRH buffer.

-

Place filters in scintillation vials with scintillation cocktail and measure radioactivity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Western Blotting for NET Downregulation

This technique is used to quantify changes in the expression level of the norepinephrine transporter protein following chronic this compound treatment.[4]

Objective: To measure the relative abundance of NET protein in response to this compound.

Materials:

-

Cell or tissue lysates from control and this compound-treated samples

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against NET

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation:

-

Lyse cells or tissues in lysis buffer and determine protein concentration.

-

Denature protein samples by boiling in SDS sample buffer.

-

-

Gel Electrophoresis:

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for NET.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

-

Detection:

-

Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensity for NET and a loading control protein (e.g., actin or tubulin).

-

Normalize the NET band intensity to the loading control to determine the relative change in NET expression.

-

Signaling Pathways and Functional Consequences

The inhibition of NET by this compound initiates a cascade of events that ultimately leads to its therapeutic effects. The immediate consequence is an increase in synaptic norepinephrine concentrations. Chronically, this can lead to adaptive changes in the noradrenergic system.

Conclusion

This compound's mechanism of action on the norepinephrine transporter is a well-characterized example of selective neurotransmitter reuptake inhibition. Its high affinity and selectivity for NET lead to a potentiation of noradrenergic signaling. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the nuances of this compound-NET interactions and to guide the development of novel therapeutics targeting the norepinephrine transporter. A thorough understanding of these fundamental mechanisms is crucial for advancing the treatment of psychiatric and neurological disorders.

References

- 1. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 2. Effects of long-term this compound administration on noradrenergic neurotransmission: electrophysiological studies in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LeuT-desipramine structure suggests how antidepressants inhibit human neurotransmitter transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Norepinephrine Transporter Regulation Mediates the Long-Term Behavioral Effects of the Antidepressant this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound treatment decreases 3H-nisoxetine binding and norepinephrine transporter mRNA in SK-N-SHSY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Western blot protocol | Abcam [abcam.com]

- 8. researchgate.net [researchgate.net]

The Historical Development of Desipramine as a Research Compound: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desipramine, a tricyclic antidepressant (TCA), has played a pivotal role in the landscape of psychopharmacology, not only as a therapeutic agent for major depressive disorder but also as an indispensable research tool for elucidating the intricacies of the noradrenergic system. This technical guide provides a comprehensive overview of the historical development of this compound, its pharmacological profile, key experimental methodologies that defined its mechanism of action, and its enduring utility as a research compound.

Historical Overview and Discovery

This compound, chemically known as 3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine, was developed by Geigy and first appeared in scientific literature in 1959.[1] It was subsequently patented in 1962 and introduced for the treatment of depression in 1964.[1][2] this compound is the principal active metabolite of imipramine, another tricyclic antidepressant.[2][3] Its development marked a significant step in the understanding and treatment of depression, leading to further exploration of monoamine reuptake inhibitors.

Mechanism of Action: A Selective Norepinephrine (B1679862) Reuptake Inhibitor

The primary mechanism of action of this compound is the potent and relatively selective inhibition of the norepinephrine transporter (NET).[1][3][4][5] By blocking NET, this compound increases the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission.[3][5] This action is believed to be the cornerstone of its antidepressant effects.[5] While its primary target is NET, this compound also exhibits weaker inhibitory effects on the serotonin (B10506) transporter (SERT) and has antagonist activity at α1-adrenergic, histamine (B1213489) H1, and muscarinic acetylcholine (B1216132) receptors, which contribute to its side-effect profile.[1][6]

Quantitative Pharmacological Data

The binding affinities and inhibitory concentrations of this compound for various transporters and receptors have been extensively characterized. The following table summarizes key quantitative data for human transporters.

| Target | Parameter | Value (nM) | Reference |

| Norepinephrine Transporter (NET) | Ki | 4.2 | [7] |

| Serotonin Transporter (SERT) | Ki | 64 | [7] |

| Dopamine Transporter (DAT) | Ki | 82,000 | [7] |

| Muscarinic Acetylcholine Receptor | KD | 18 | [6] |

Ki (Inhibition constant) and KD (Dissociation constant) values represent the concentration of the drug required to occupy 50% of the transporters or receptors, respectively. A lower value indicates a higher affinity.

Key Experimental Protocols

The elucidation of this compound's mechanism of action has been reliant on several key experimental techniques. These protocols are fundamental to understanding its pharmacological properties.

Radioligand Binding Assay for Norepinephrine Transporter

This assay measures the affinity of this compound for the norepinephrine transporter by competing with a radiolabeled ligand, such as [3H]nisoxetine.

Objective: To determine the binding affinity (Ki) of this compound for the norepinephrine transporter.

Materials:

-

Cell membranes prepared from cells expressing the human norepinephrine transporter (e.g., HEK293-hNET cells).

-

Radioligand: [3H]nisoxetine.

-

Non-specific binding control: 10 µM this compound or another high-affinity NET inhibitor.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Cold Assay Buffer.

-

Scintillation cocktail.

-

Glass fiber filters.

-

Cell harvester and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Assay buffer + [3H]nisoxetine + membrane preparation.

-

Non-specific Binding: 10 µM this compound + [3H]nisoxetine + membrane preparation.

-

Competitive Binding: Serial dilutions of this compound + [3H]nisoxetine + membrane preparation.

-

-

Incubation: Incubate the plate at 4°C for 2-3 hours.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of this compound that inhibits 50% of specific [3H]nisoxetine binding) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation.

Norepinephrine Uptake Assay in Synaptosomes

This functional assay measures the ability of this compound to inhibit the uptake of radiolabeled norepinephrine into nerve terminals.

Objective: To determine the functional potency (IC50) of this compound in inhibiting norepinephrine uptake.

Materials:

-

Rat brain tissue (e.g., cerebral cortex or hippocampus).

-

Radiolabeled norepinephrine: [3H]Norepinephrine.

-

Krebs-Ringer-HEPES (KRH) buffer.

-

This compound solutions of varying concentrations.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Synaptosome Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to obtain a crude synaptosomal pellet (P2 fraction). Resuspend the pellet in KRH buffer.

-

Pre-incubation: Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound or vehicle for a short period at 37°C.

-

Uptake Initiation: Add [3H]Norepinephrine to initiate the uptake reaction and incubate for a defined period (e.g., 5-10 minutes) at 37°C. A parallel set of tubes is incubated at 0-4°C to determine non-specific uptake.

-

Uptake Termination: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (0-4°C) from the total uptake (37°C). Determine the IC50 value by plotting the percentage inhibition of specific uptake against the concentration of this compound.

Visualizing this compound's Role: Pathways and Workflows

Signaling Pathway of Norepinephrine Reuptake Inhibition

The following diagram illustrates the primary mechanism of action of this compound at the noradrenergic synapse.

Caption: this compound blocks the norepinephrine transporter (NET), increasing synaptic norepinephrine levels.

Experimental Workflow for Radioligand Binding Assay

The logical flow of a competitive radioligand binding assay to determine this compound's affinity for NET is depicted below.

Caption: Workflow for determining this compound's binding affinity for the norepinephrine transporter.

Metabolism of this compound

This compound is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to its active metabolite, 2-hydroxythis compound.[1][5] Other P450 isozymes, including CYP1A2, CYP3A4, and CYP2C19, are also involved in its metabolism to a lesser extent, contributing to the formation of other metabolites.[2] The major metabolic pathways include hydroxylation and N-demethylation.[5] Genetic polymorphisms in CYP2D6 can lead to significant inter-individual variations in this compound plasma concentrations.

Caption: Metabolic pathway of this compound, primarily mediated by CYP2D6.

This compound as a Research Tool

Beyond its clinical use, this compound's high affinity and selectivity for the norepinephrine transporter have established it as a critical tool in neuroscience research.

-

Probing the Noradrenergic System: this compound is widely used to pharmacologically manipulate the noradrenergic system in both in vitro and in vivo studies. For example, it is used to investigate the role of norepinephrine in various physiological processes and behavioral models.

-

6-Hydroxydopamine (6-OHDA) Lesioning: In preclinical models of Parkinson's disease, this compound is administered prior to 6-OHDA to selectively protect noradrenergic neurons from the neurotoxin, thereby allowing for a more specific lesioning of dopaminergic neurons.

-

Studying Transporter Regulation: Chronic administration of this compound has been shown to lead to the downregulation of the norepinephrine transporter, providing a model to study the molecular mechanisms of transporter regulation.[4]

-

Development of Novel Antidepressants: The understanding of this compound's mechanism of action paved the way for the development of more selective norepinephrine reuptake inhibitors, such as atomoxetine, which is used for the treatment of ADHD.[1]

Downstream Signaling and Neuroadaptations

Chronic administration of this compound leads to several neuroadaptive changes beyond the acute increase in synaptic norepinephrine. The sustained elevation of norepinephrine can lead to the downregulation of postsynaptic β-adrenergic receptors, a phenomenon that has been linked to the therapeutic delay of antidepressants.[1] Furthermore, long-term this compound treatment can also lead to a decrease in the expression and function of the norepinephrine transporter itself, representing a homeostatic adaptation to prolonged transporter blockade.[4]

Conclusion

This compound holds a significant place in the history of pharmacology. Its journey from a second-generation antidepressant to a highly specific and potent research tool has greatly advanced our understanding of the noradrenergic system and the neurobiology of depression. The experimental protocols and quantitative data outlined in this guide underscore its importance and continued relevance in modern neuroscience and drug discovery. The ability to selectively modulate norepinephrine levels with this compound ensures its enduring legacy as a cornerstone compound for researchers investigating the complexities of neurotransmission.

References

- 1. This compound | C18H22N2 | CID 2995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. researchgate.net [researchgate.net]

- 4. Norepinephrine Transporter Regulation Mediates the Long-Term Behavioral Effects of the Antidepressant this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, substrate for CYP2D6 activity: population pharmacokinetic model and design elements of drug–drug interaction trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhanced norepinephrine output during longterm this compound treatment: a possible role for the extraneuronal monoamine transporter (SLC22A3) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

In Vitro Pharmacological Profile of Desipramine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desipramine hydrochloride, a prominent member of the tricyclic antidepressant (TCA) class of drugs, has been a subject of extensive pharmacological research.[1] While clinically recognized for its efficacy in treating major depressive disorder, its therapeutic effects and side-effect profile are underpinned by a complex interplay with various molecular targets within the central nervous system.[2][3] This technical guide provides an in-depth overview of the in vitro pharmacological profile of this compound hydrochloride, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to support further research and drug development endeavors.

Core Pharmacological Activity: Monoamine Transporter Inhibition

The principal mechanism of action of this compound is the inhibition of monoamine reuptake from the synaptic cleft, thereby increasing the concentration of these neurotransmitters.[1] It exhibits a strong preference for the norepinephrine (B1679862) transporter (NET) over the serotonin (B10506) transporter (SERT) and has significantly lower affinity for the dopamine (B1211576) transporter (DAT).[4]

Signaling Pathway of Monoamine Reuptake Inhibition

The following diagram illustrates the canonical signaling pathway of monoamine reuptake and the inhibitory action of this compound.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities (Ki) of this compound hydrochloride for various neurotransmitter transporters and receptors. These values are critical for understanding the drug's potency and selectivity.

Monoamine Transporter Binding Affinities

| Target | Radiolabeled Ligand | Species | Assay Type | Ki (nM) |

| Norepinephrine Transporter (NET) | [³H]-Nisoxetine | Human | Binding | 0.8 - 4 |

| Serotonin Transporter (SERT) | [³H]-Citalopram | Human | Binding | 23 - 61 |

| Dopamine Transporter (DAT) | [³H]-WIN 35428 | Human | Binding | >10,000 - 78,720 |

Adrenergic Receptor Binding Affinities

| Target | Radiolabeled Ligand | Species | Assay Type | Ki (nM) |

| α1-Adrenergic Receptor | [³H]-Prazosin | Human | Binding | 24 - 130 |

| α2A-Adrenergic Receptor | [³H]-RX821002 | Human | Binding | 4620 |

| β-Adrenergic Receptors | - | - | - | Low Affinity |

Muscarinic Receptor Binding Affinities

| Target | Radiolabeled Ligand | Species | Assay Type | Ki (nM) |

| Muscarinic M1 Receptor | [³H]-Pirenzepine | Human | Binding | 110 |

| Muscarinic M2 Receptor | [³H]-AF-DX 384 | Human | Binding | 540 |

| Muscarinic M3 Receptor | [³H]-4-DAMP | Human | Binding | 210 |

| Muscarinic M4 Receptor | [³H]-Pirenzepine | Human | Binding | 94 |

| Muscarinic M5 Receptor | [³H]-4-DAMP | Human | Binding | 250 |

Histamine Receptor Binding Affinities

| Target | Radiolabeled Ligand | Species | Assay Type | Ki (nM) |

| Histamine H1 Receptor | [³H]-Pyrilamine | Human | Binding | 11 - 38 |

Note: Ki values can vary between studies due to differences in experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro pharmacological data. Below are representative protocols for key assays used to characterize this compound hydrochloride.

Radioligand Binding Assay (General Protocol)

This assay measures the affinity of a compound for a specific receptor or transporter by competing with a radiolabeled ligand.

1. Membrane Preparation:

-

Tissues or cells expressing the target of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[5]

-

The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a suitable buffer, often containing a cryoprotectant like sucrose, and stored at -80°C.[5]

-

Protein concentration is determined using a standard method such as the BCA assay.[5]

2. Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in order:

-

50 µL of assay buffer (for total binding) or a saturating concentration of a known non-labeled ligand (for non-specific binding) or the test compound (this compound) at various concentrations.[6]

-

50 µL of the radiolabeled ligand at a fixed concentration (typically at or below its Kd value).[6]

-

150 µL of the prepared membrane suspension.[5]

-

-

The plate is incubated at a specific temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[5]

3. Separation and Detection:

-

The reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.[5][6]

-

The filters are washed with ice-cold buffer to remove unbound radioligand.[5][6]

-

After drying, scintillation fluid is added to the filters, and the radioactivity is quantified using a scintillation counter.[5]

4. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Neurotransmitter Uptake Assay (Fluorescence-Based)

This assay directly measures the inhibition of neurotransmitter transport into cells using a fluorescent substrate.[7][8][9][10]

1. Cell Culture and Plating:

-

A cell line stably expressing the human transporter of interest (e.g., HEK293-hNET) is cultured under standard conditions.[7]

-

Cells are seeded into 96- or 384-well microplates and allowed to form a confluent monolayer.[11]

2. Assay Procedure:

-

The cell culture medium is removed, and the cells are washed with an appropriate assay buffer (e.g., HBSS).

-

The test compound (this compound) at various concentrations is pre-incubated with the cells.[7]

-

A fluorescent substrate that is a mimetic of the natural neurotransmitter is added to all wells.[8][9][10] A masking dye is often included to quench extracellular fluorescence.[7][8][9][10]

3. Detection:

-

The plate is immediately transferred to a fluorescence microplate reader capable of bottom-reading.

-

The increase in intracellular fluorescence is monitored over time (kinetic read) or at a single time point after a specific incubation period (endpoint read).[7][8][9][10]

4. Data Analysis:

-

The rate of uptake or the total fluorescence signal is determined for each concentration of the test compound.

-

The IC50 value is calculated by plotting the inhibition of fluorescence signal against the concentration of this compound.

-

Ki values can be calculated if the Km of the fluorescent substrate for the transporter is known.

Conclusion

The in vitro pharmacological profile of this compound hydrochloride is characterized by its high-affinity inhibition of the norepinephrine transporter, with lower affinities for the serotonin transporter and a range of other G-protein coupled receptors. This profile explains both its primary antidepressant mechanism and its characteristic side effects. The data and protocols presented in this guide offer a comprehensive resource for researchers in pharmacology and drug development, facilitating a deeper understanding of this important therapeutic agent and providing a foundation for the discovery of novel compounds with improved pharmacological profiles.

References

- 1. medmedchem.com [medmedchem.com]

- 2. aapharma.ca [aapharma.ca]

- 3. Articles [globalrx.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. benchchem.com [benchchem.com]

- 7. moleculardevices.com [moleculardevices.com]

- 8. moleculardevices.com [moleculardevices.com]

- 9. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]

- 10. pdf.medicalexpo.com [pdf.medicalexpo.com]

- 11. moleculardevices.com [moleculardevices.com]

An In-depth Technical Guide to the Molecular Targets of Desipramine Beyond NET and SERT

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desipramine, a tricyclic antidepressant (TCA), is well-characterized as a potent inhibitor of the norepinephrine (B1679862) transporter (NET) and, to a lesser extent, the serotonin (B10506) transporter (SERT).[1] However, its clinical efficacy and side-effect profile are shaped by a broader range of molecular interactions. This technical guide provides a comprehensive overview of this compound's molecular targets beyond its primary transporters, offering quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways. Understanding this polypharmacology is crucial for elucidating its full mechanism of action and for guiding the development of more selective therapeutic agents.

G Protein-Coupled Receptor (GPCR) Antagonism

This compound exhibits significant antagonist activity at several G protein-coupled receptors, contributing to some of its characteristic side effects.[1][2] These interactions are primarily with receptors for histamine (B1213489), acetylcholine (B1216132), and norepinephrine.

Antagonism at the histamine H1 receptor is a common feature of first-generation antidepressants and is responsible for the sedative effects of this compound.

Quantitative Data: Binding Affinity

| Receptor | Radioligand | Ki (nM) | Species | Assay Type |

| Histamine H1 | [3H]pyrilamine | 1.1 | Human | Radioligand Binding |

Data sourced from publicly available databases.

Signaling Pathway

Histamine H1 receptors are Gq/11-coupled receptors. Upon activation by histamine, they stimulate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This compound, as an antagonist, blocks histamine from binding, thus inhibiting this signaling cascade.

This compound blocks histamine-induced Gq signaling.

This compound's anticholinergic side effects, such as dry mouth, blurred vision, and constipation, stem from its antagonism of muscarinic acetylcholine receptors.[1][2] It displays affinity for multiple subtypes.

Quantitative Data: Binding Affinity

| Receptor | Radioligand | Ki (nM) | Species | Assay Type |

| Muscarinic M1 | [3H]pirenzepine | 24 | Human | Radioligand Binding |

| Muscarinic M2 | [3H]AF-DX 384 | 60 | Human | Radioligand Binding |

| Muscarinic M3 | [3H]4-DAMP | 45 | Human | Radioligand Binding |

| Muscarinic M4 | [3H]pirenzepine | 30 | Human | Radioligand Binding |

| Muscarinic M5 | [3H]4-DAMP | 55 | Human | Radioligand Binding |

Data sourced from publicly available databases.

Antagonism of α1-adrenergic receptors can lead to cardiovascular side effects like orthostatic hypotension.[1]

Quantitative Data: Binding Affinity

| Receptor | Radioligand | Ki (nM) | Species | Assay Type |

| Alpha-1 Adrenergic | [3H]prazosin | 3.2 | Rat Brain | Radioligand Binding |

Data sourced from publicly available databases.

Enzyme Inhibition: Acid Sphingomyelinase (ASM)

A significant non-transporter target of this compound is acid sphingomyelinase (ASM), a lysosomal enzyme that hydrolyzes sphingomyelin (B164518) to ceramide.[3] this compound is a functional inhibitor of ASM (FIASMA).[4] This inhibition is not direct but occurs because this compound, being a cationic amphiphilic drug, accumulates in lysosomes, leading to the detachment of ASM from the inner lysosomal membrane and its subsequent degradation.[4][5]

Quantitative Data: Functional Inhibition

| Enzyme | IC50 | Cell Type | Assay |

| Acid Sphingomyelinase | ~1-2 µM | Fibroblasts, Neuroblastoma | Functional cell-based |

Note: The IC50 for functional inhibition can vary depending on cell type and experimental conditions. A concentration of 10-20 µM causes a significant decrease in ASM activity.[6]

Signaling Pathway

The functional inhibition of ASM by this compound prevents the generation of ceramide, a critical second messenger involved in apoptosis, inflammation, and cellular stress responses.

Functional inhibition of ASM by this compound.

Ion Channel Modulation

This compound has also been shown to interact with and inhibit the function of various ion channels, an action that may contribute to both its therapeutic effects in conditions like neuropathic pain and its potential for cardiotoxicity.

This compound is a use-dependent inhibitor of voltage-gated sodium channels, with a higher affinity for the slow-inactivated state of the channel.[7] This mechanism is thought to contribute to its efficacy in treating neuropathic pain.

Quantitative Data: Inhibition

| Channel | IC50 | Conditions | Tissue |

| Sodium Channels | ~1 µM | At -60 mV holding potential | Hippocampal Neurons |

The IC50 is highly dependent on the membrane potential.[7]

Experimental Protocols

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[8]

Objective: To determine the inhibition constant (Ki) of this compound for a target receptor.

Materials:

-

Cell membranes expressing the target receptor.[9]

-

Radioligand specific for the target receptor (e.g., [3H]pyrilamine for H1 receptors).

-

This compound stock solution.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[9]

-

96-well plates.

-

Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% PEI).[9]

-

Vacuum filtration manifold (Cell Harvester).[9]

-

Scintillation counter.

Workflow:

Workflow for a competitive radioligand binding assay.

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

This assay measures the enzymatic activity of ASM in cell lysates in the presence or absence of an inhibitor.[11][12][13]

Objective: To determine the functional inhibition of ASM by this compound.

Materials:

-

Cell lysates (from cells treated with or without this compound).[11]

-

ASM Assay Kit (containing ASM substrate, buffers, and detection reagents).[12]

-

96-well plate (black or clear, depending on detection method).[11]

-

Microplate reader (fluorescence or absorbance).[11]

Workflow:

-

Cell Culture and Treatment: Culture cells (e.g., fibroblasts) and treat with varying concentrations of this compound for a specified time (e.g., 1-2 hours).[6]

-

Sample Preparation: Harvest and lyse the cells on ice. Centrifuge to pellet debris and collect the supernatant containing the lysosomal enzymes.[11]

-

Enzymatic Reaction:

-

Detection:

-

Data Analysis: Calculate the ASM activity relative to untreated controls to determine the extent of inhibition.

Conclusion

The pharmacological profile of this compound is complex, extending well beyond its primary targets, NET and SERT. Its interactions with histaminergic, muscarinic, and adrenergic receptors are responsible for a significant portion of its side-effect profile. Furthermore, its functional inhibition of acid sphingomyelinase and modulation of ion channels represent important, non-canonical mechanisms that may contribute to its overall therapeutic effects and adverse reactions. A thorough understanding of this polypharmacology is essential for researchers and drug developers aiming to rationalize the clinical use of this compound and to design next-generation therapeutics with improved selectivity and tolerability.

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Frontiers | Inhibition of acid sphingomyelinase by tricyclic antidepressants and analogons [frontiersin.org]

- 4. Identification of Novel Functional Inhibitors of Acid Sphingomyelinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interactions of acid sphingomyelinase and lipid bilayers in the presence of the tricyclic antidepressant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tricyclic antidepressants induce sphingomyelinase deficiency in fibroblast and neuroblastoma cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The mechanism of activity-dependent sodium channel inhibition by the antidepressants fluoxetine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Acid Sphingomyelinase Assay Kit (Colorimetric) (ab252889) | Abcam [abcam.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Desipramine's Impact on the Central Nervous System's Adrenergic System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desipramine, a tricyclic antidepressant, primarily exerts its therapeutic effects through potent inhibition of the norepinephrine (B1679862) transporter (NET), leading to a cascade of adaptive changes within the central nervous system's adrenergic system. This technical guide provides an in-depth analysis of this compound's mechanism of action, its binding profile at various adrenergic receptors and monoamine transporters, and its influence on downstream signaling pathways. Quantitative data are summarized in tabular format for comparative analysis. Detailed methodologies for key experimental procedures are provided, and critical signaling pathways and experimental workflows are visualized using the DOT language for Graphviz. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in neuroscience and drug development.

Core Mechanism of Action: Norepinephrine Transporter Inhibition

This compound's principal mechanism of action is the blockade of the norepinephrine transporter (NET) in the presynaptic neuronal membrane.[1][2][3] This inhibition of norepinephrine reuptake from the synaptic cleft leads to an increased concentration and prolonged availability of norepinephrine (NE) to interact with postsynaptic and presynaptic adrenergic receptors.[2] this compound is recognized as a relatively selective norepinephrine reuptake inhibitor (NRI).[1][3]

Quantitative Binding Affinity Data

The binding affinity of this compound for various monoamine transporters and adrenergic receptor subtypes has been quantified through radioligand binding assays. The data, presented as inhibition constants (Kᵢ), highlight this compound's high affinity and selectivity for the norepinephrine transporter over the serotonin (B10506) transporter (SERT).

| Target | Kᵢ (nM) | Species | Reference(s) |

| Norepinephrine Transporter (NET) | 0.63–3.5 | Human | [1] |

| Serotonin Transporter (SERT) | 17.6–163 | Human | [1] |

| α₁ₐ-Adrenergic Receptor | See Table 2 | ||

| α₁ₑ-Adrenergic Receptor | See Table 2 | ||

| α₁ₒ-Adrenergic Receptor | See Table 2 | ||

| α₂ₐ-Adrenergic Receptor | 4620 | [4][5] | |

| β-Adrenergic Receptors | ~30,000 | Rat | [6] |

Table 1: Binding Affinities (Kᵢ) of this compound for Monoamine Transporters and Adrenergic Receptors.

Experimental Protocol: Radioligand Binding Assay for NET and SERT

Objective: To determine the binding affinity (Kᵢ) of this compound for the norepinephrine transporter (NET) and serotonin transporter (SERT).

Materials:

-

Membrane Preparations: Commercially available membranes from cells stably expressing the human NET or SERT (e.g., HEK293 or CHO cells).

-

Radioligands: For NET: [³H]-Nisoxetine. For SERT: [³H]-Citalopram.

-

Non-specific Binding Control: For NET: this compound (at a high concentration, e.g., 10 µM). For SERT: Fluoxetine (B1211875) (e.g., 10 µM).

-

Test Compound: this compound hydrochloride.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Equipment: 96-well microplates, glass fiber filters (pre-treated with 0.5% polyethylenimine), scintillation fluid, and a microplate scintillation counter.

Procedure:

-

Membrane Preparation: Thaw and dilute cell membranes in assay buffer to a predetermined optimal protein concentration.

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Radioligand and assay buffer.

-

Non-specific Binding: Radioligand and a high concentration of a competing ligand (e.g., this compound for NET, fluoxetine for SERT).

-

Displacement: Radioligand and serial dilutions of this compound.

-

-

Incubation: Add the membrane preparation to all wells, followed by the appropriate radioligand. Incubate at room temperature for 60-120 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer.

-

Scintillation Counting: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the displacement curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Effects on Adrenergic Receptors

Beyond its primary action on NET, this compound interacts with various adrenergic receptors, contributing to its overall pharmacological profile and side effects.

α₁-Adrenergic Receptors

This compound acts as an antagonist at α₁-adrenergic receptors.[2] This blockade is associated with side effects such as orthostatic hypotension. The inhibitory effects of this compound on norepinephrine-stimulated second messenger production vary across the α₁-adrenergic receptor subtypes.

| Receptor Subtype | IC₅₀ (µM) for Inhibition of NE-stimulated Second Messenger Production | Reference |

| α₁ₐ-Adrenergic Receptor | 1.3 | [7] |

| α₁ₑ-Adrenergic Receptor | >10 | [7] |

| α₁ₒ-Adrenergic Receptor | 1.9 | [7] |

Table 2: Functional Antagonism of this compound at α₁-Adrenergic Receptor Subtypes.

Objective: To determine the functional antagonism of this compound at α₁-adrenergic receptors by measuring its effect on norepinephrine-stimulated inositol (B14025) phosphate (B84403) accumulation.

Materials:

-

Cell Line: A cell line stably expressing a specific human α₁-adrenergic receptor subtype (e.g., PC-12 cells).

-

Radioisotope: myo-[³H]inositol.

-

Agonist: Norepinephrine.

-

Test Compound: this compound hydrochloride.

-

Stimulation Buffer: Krebs-bicarbonate buffer or similar physiological salt solution.

-

Lysis Buffer: e.g., formic acid.

-

Equipment: Cell culture supplies, scintillation counter, and chromatography columns for IP separation (e.g., Dowex AG1-X8).

Procedure:

-

Cell Culture and Labeling: Culture the cells to an appropriate confluency. Label the cells by incubating them with myo-[³H]inositol in inositol-free medium for 24-48 hours to allow for incorporation into membrane phosphoinositides.

-

Pre-incubation: Wash the labeled cells and pre-incubate them with varying concentrations of this compound or vehicle for a defined period.

-

Stimulation: Stimulate the cells with a submaximal concentration (e.g., EC₉₀) of norepinephrine in the presence of LiCl (which inhibits inositol monophosphatase, allowing for the accumulation of IP₁).

-

Lysis and IP Extraction: Terminate the stimulation by adding a lysis buffer (e.g., ice-cold formic acid). Extract the inositol phosphates from the cell lysates.

-

IP Separation and Quantification: Separate the different inositol phosphate species (IP₁, IP₂, IP₃) using anion-exchange chromatography.

-

Scintillation Counting: Measure the radioactivity of the eluted IP fractions using a scintillation counter.

-

Data Analysis: Express the data as a percentage of the norepinephrine-stimulated response in the absence of this compound. Determine the IC₅₀ value for this compound's inhibition of norepinephrine-stimulated IP accumulation through non-linear regression analysis.

α₂-Adrenergic Receptors

This compound has a complex interaction with α₂-adrenergic receptors. While it binds to the α₂ₐ-adrenergic receptor, it does not independently activate G-protein mediated signaling.[4][5] Interestingly, this compound can potentiate norepinephrine-elicited ERK1/2 signaling through the α₂ₐ-adrenergic receptor.[5] With chronic treatment, this compound can lead to the desensitization of presynaptic α₂-autoreceptors, which may contribute to its therapeutic effect by further enhancing norepinephrine release.[8][9]

β-Adrenergic Receptors

This compound interacts weakly with β-adrenergic receptors.[6] Chronic administration of this compound leads to a downregulation of β-adrenergic receptors, a phenomenon observed in both in vitro and in vivo studies.[6][10] This downregulation is thought to be an adaptive response to the sustained increase in synaptic norepinephrine levels.

Objective: To assess the effect of this compound on β-adrenergic receptor function by measuring agonist-stimulated cyclic AMP (cAMP) accumulation.

Materials:

-

Cell Line: A cell line expressing β-adrenergic receptors (e.g., C6 glioma cells).

-

Agonist: Isoproterenol (B85558) (a non-selective β-adrenergic agonist).

-

Test Compound: this compound hydrochloride.

-

Phosphodiesterase Inhibitor: e.g., IBMX (to prevent cAMP degradation).

-

cAMP Assay Kit: A commercially available kit for cAMP quantification (e.g., ELISA or HTRF-based).

-

Equipment: Cell culture supplies, plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired density. Treat the cells with this compound or vehicle for a specified duration (e.g., 24-48 hours for chronic exposure studies).

-

Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the breakdown of cAMP.

-

Stimulation: Stimulate the cells with various concentrations of isoproterenol to generate a dose-response curve.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the concentration of isoproterenol against the measured cAMP levels to generate dose-response curves. Compare the maximal response (Eₘₐₓ) and potency (EC₅₀) between this compound-treated and control cells to determine the effect of this compound on β-adrenergic receptor signaling.

Downstream Signaling Pathways

The modulation of adrenergic receptors by this compound leads to alterations in intracellular signaling cascades. A key pathway affected is the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).

ERK1/2 Signaling

This compound has been shown to selectively potentiate norepinephrine-induced ERK1/2 activation via the α₂ₐ-adrenergic receptor.[5] This potentiation is observed as an increased sensitivity to norepinephrine and a prolonged duration of ERK1/2 activation.[5]

In Vivo Effects on Norepinephrine Levels

The primary pharmacological effect of this compound, NET inhibition, leads to a significant increase in extracellular norepinephrine levels in various brain regions. This can be directly measured using in vivo microdialysis.

Experimental Protocol: In Vivo Microdialysis

Objective: To measure the effect of this compound administration on extracellular norepinephrine levels in a specific brain region (e.g., prefrontal cortex) of a freely moving animal.

Materials:

-

Animal Model: e.g., Sprague-Dawley rat.

-

Microdialysis Probes: With a semi-permeable membrane of appropriate length and molecular weight cut-off.

-

Surgical Equipment: For stereotaxic implantation of the guide cannula.

-

Perfusion Pump: To deliver artificial cerebrospinal fluid (aCSF) at a constant, low flow rate.

-

Fraction Collector: To collect dialysate samples at regular intervals.

-

Analytical System: High-performance liquid chromatography (HPLC) with electrochemical detection (ECD) for the quantification of norepinephrine.

-

Test Compound: this compound hydrochloride.

Procedure:

-

Surgical Implantation: Anesthetize the animal and stereotaxically implant a guide cannula into the target brain region. Allow the animal to recover from surgery.

-

Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Begin perfusing the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Drug Administration: Administer this compound (e.g., via intraperitoneal injection) or vehicle.

-

Post-treatment Collection: Continue to collect dialysate samples for several hours following drug administration.

-

Sample Analysis: Analyze the norepinephrine concentration in the dialysate samples using HPLC-ECD.

-

Data Analysis: Express the post-treatment norepinephrine levels as a percentage of the baseline levels for each animal. Compare the effects of this compound to the vehicle control group.

Conclusion

This compound's effects on the central nervous system's adrenergic system are multifaceted. Its primary and most potent action is the inhibition of the norepinephrine transporter, leading to increased synaptic norepinephrine. This initial action triggers a series of secondary and adaptive changes, including the modulation of α₁-, α₂-, and β-adrenergic receptors and their downstream signaling pathways. The provided quantitative data, detailed experimental protocols, and visual representations of key processes offer a comprehensive framework for understanding the complex pharmacology of this compound. This in-depth knowledge is crucial for the continued development of novel therapeutics targeting the adrenergic system for the treatment of neuropsychiatric disorders.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 3. selleckchem.com [selleckchem.com]

- 4. The Antidepressant this compound Is an Arrestin-biased Ligand at the α2A-Adrenergic Receptor Driving Receptor Down-regulation in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound selectively potentiates norepinephrine-elicited ERK1/2 activation through the α2A adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of the tricyclic antidepressant this compound on beta-adrenergic receptors in cultured rat glioma C6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antidepressants Differentially Regulate Intracellular Signaling from α1-Adrenergic Receptor Subtypes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Postsynaptic alpha-2 adrenergic receptors are critical for the antidepressant-like effects of this compound on behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Postsynaptic α-2 Adrenergic Receptors are Critical for the Antidepressant-Like Effects of this compound on Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Differential effects of the tricyclic antidepressant this compound on the density of adrenergic receptors in juvenile and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Off-Target Binding Profile of Desipramine in Neuronal Tissue: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desipramine, a tricyclic antidepressant, has been a cornerstone in the treatment of major depressive disorder for decades. Its primary therapeutic action is attributed to the potent inhibition of the norepinephrine (B1679862) transporter (NET), leading to increased synaptic concentrations of norepinephrine. However, the clinical efficacy and side-effect profile of this compound are not solely dictated by its interaction with NET. A comprehensive understanding of its off-target binding activities within neuronal tissue is crucial for predicting its full spectrum of physiological effects, identifying potential new therapeutic applications, and mitigating adverse reactions. This technical guide provides a detailed overview of the off-target binding profile of this compound, presenting quantitative data, in-depth experimental protocols, and visualizations of the key signaling pathways involved.

Data Presentation: Quantitative Off-Target Binding Profile

The binding affinity of this compound for its primary target and various off-target receptors and transporters is summarized in the table below. The data, presented as inhibition constants (Ki), highlight the promiscuous nature of this compound's interactions within the central nervous system. All values are presented in nanomolar (nM).

| Target | Ki (nM) | Tissue/System | Reference |

| Primary Target | |||

| Norepinephrine Transporter (NET) | 0.8 - 4.2 | Rat Brain Membranes, Human Transporters | [1][2] |

| Off-Targets | |||

| Serotonin Transporter (SERT) | 64 - 100 | Human Transporters | [2][3] |

| Dopamine Transporter (DAT) | 82,000 | Human Transporters | [2][3] |

| α2A-Adrenergic Receptor | 4620 | HEK 293 Cells | [4] |

| Histamine (B1213489) H1 Receptor | 230 | Rat Brain Membranes | [5] |

| Muscarinic Acetylcholine (B1216132) Receptors (non-selective) | 18 - 324,000 | Human Caudate Nucleus | [6] |

Experimental Protocols

A thorough understanding of the methodologies used to generate binding affinity data is essential for data interpretation and replication. Below are detailed protocols for key experiments used to characterize the off-target binding of this compound.

Radioligand Competition Binding Assay for Neuronal Tissue

This protocol describes the determination of this compound's binding affinity for a specific receptor in neuronal tissue membrane preparations through competition with a radiolabeled ligand.

1. Membrane Preparation: a. Rapidly dissect the brain region of interest (e.g., cortex, hypothalamus) on ice.[7] b. Homogenize the tissue in 20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, supplemented with a protease inhibitor cocktail).[8] c. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove large debris.[7] d. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[7] e. Resuspend the pellet in fresh lysis buffer and repeat the centrifugation.[8] f. Resuspend the final pellet in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) containing 10% sucrose (B13894) as a cryoprotectant.[8] g. Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).[7] h. Aliquot and store the membrane preparations at -80°C until use.[7]

2. Competition Binding Assay: a. On the day of the assay, thaw the membrane aliquots on ice and resuspend in the final assay binding buffer.[8] b. Prepare serial dilutions of this compound and a known selective ligand for the receptor of interest (to determine non-specific binding). c. In a 96-well plate, set up the following in triplicate:

- Total Binding: 150 µL of membrane preparation, 50 µL of radioligand solution, and 50 µL of assay buffer.

- Non-specific Binding: 150 µL of membrane preparation, 50 µL of radioligand solution, and 50 µL of the selective ligand at a high concentration (e.g., 100x Kd of the radioligand).

- Competition: 150 µL of membrane preparation, 50 µL of radioligand solution, and 50 µL of each this compound dilution. d. The radioligand should be used at a concentration close to its Kd for the receptor.[9] e. Incubate the plate at a suitable temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[8]

3. Filtration and Quantification: a. Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).[8] b. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.[8] c. Dry the filters and add scintillation cocktail.[7] d. Quantify the radioactivity bound to the filters using a scintillation counter.[7]

4. Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the this compound concentration. c. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Cell-Surface ELISA for Receptor Internalization

This protocol outlines a method to quantify the internalization of a specific receptor from the cell surface of cultured neurons following treatment with this compound.

1. Cell Culture and Treatment: a. Seed adherent neuronal cells in a 24-well plate and grow to near confluence.[8] b. On the day of the assay, gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).[8] c. Starve the cells in serum-free media for a defined period (e.g., 2 hours) to reduce basal receptor internalization.[10] d. Treat the cells with this compound at various concentrations for different time points to induce receptor internalization. Include an untreated control group.

2. Receptor Labeling: a. After treatment, place the plate on ice for 5-10 minutes to stop further internalization.[10] b. Add a primary antibody targeting an extracellular epitope of the receptor of interest, diluted in ice-cold blocking buffer (e.g., 0.5% BSA in PBS), and incubate for 1 hour on ice.[10] c. Wash the cells three times with ice-cold PBS to remove unbound primary antibody.[10] d. Add a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in ice-cold blocking buffer and incubate for 1 hour on ice. e. Wash the cells three times with ice-cold PBS to remove unbound secondary antibody.

3. Detection: a. Add a suitable HRP substrate (e.g., Amplex Red) to each well and incubate on ice, protected from light, for a specified time (e.g., 10 minutes).[10] b. Transfer the supernatant to a new 96-well black plate.[10] c. Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.[10]

4. Data Analysis: a. The signal intensity is proportional to the number of receptors remaining on the cell surface. b. Calculate the percentage of receptor internalization for each treatment condition relative to the untreated control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound's off-target binding and a general workflow for a radioligand binding assay.

Discussion of Off-Target Signaling Pathways

Arrestin-Biased Signaling at the α2A-Adrenergic Receptor

This compound has been identified as an arrestin-biased agonist at the α2A-adrenergic receptor.[4] Unlike the endogenous agonist norepinephrine, which activates G protein-mediated signaling, this compound binding to the α2A-adrenergic receptor preferentially recruits β-arrestin.[4][11] This leads to receptor internalization and subsequent downregulation, without stimulating the canonical G protein signaling cascade.[4][12] This arrestin-biased signaling may contribute to the long-term adaptive changes in noradrenergic neurotransmission observed with chronic this compound treatment and could be a novel mechanism for its therapeutic effects.[13]

Nrf2/HO-1 Neuroprotective Pathway